
Methyl Myristate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Myristate-d3 is a deuterated form of Methyl Myristate, a methyl ester of myristic acid. It is commonly used as a stable isotope-labeled compound in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful for tracing and analytical studies.
準備方法
Synthetic Routes and Reaction Conditions: Methyl Myristate-d3 can be synthesized through the esterification of myristic acid with deuterated methanol (CD3OD). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form myristic acid or other oxidized derivatives.
Reduction: It can be reduced to form myristyl alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Myristic acid.
Reduction: Myristyl alcohol.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
科学的研究の応用
Methyl Myristate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acid methyl esters.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Industry: Applied in the development of lubricants, surfactants, and other industrial products.
作用機序
The mechanism of action of Methyl Myristate-d3 involves its incorporation into biological systems where it can be metabolized similarly to non-deuterated methyl myristate. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies. The molecular targets and pathways involved include fatty acid metabolism and lipid biosynthesis pathways.
類似化合物との比較
- Methyl Laurate
- Methyl Palmitate
- Methyl Stearate
- Methyl Oleate
Comparison: Methyl Myristate-d3 is unique due to its deuterium labeling, which makes it particularly useful for analytical and tracing studies. Compared to other methyl esters like Methyl Laurate or Methyl Palmitate, this compound offers enhanced stability and precision in isotopic labeling experiments. Its applications in scientific research are more specialized, focusing on studies that require accurate tracking of metabolic processes.
特性
CAS番号 |
60670-33-9 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
245.421 |
IUPAC名 |
trideuteriomethyl tetradecanoate |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i2D3 |
InChIキー |
ZAZKJZBWRNNLDS-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC |
同義語 |
Myristic Acid Methyl Ester-d3; Emery 2214-d3; Metholeneat 2495-d3; Methyl Myristate-d3; Methyl n-Tetradecanoate-d3; Methyl Tetradecanoate-d3; NSC 5029-d3; Pastel M 14-d3; Pastell M 14-d3; Uniphat A50-d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


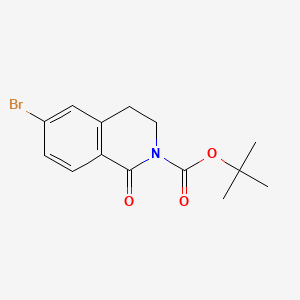
![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)
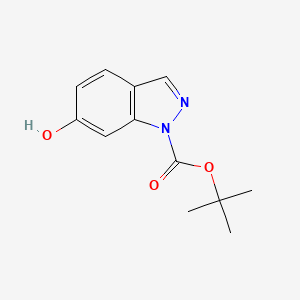
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)
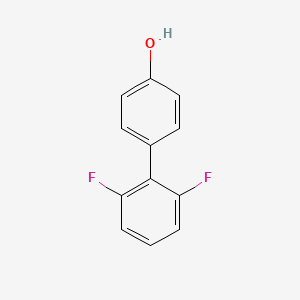
![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)

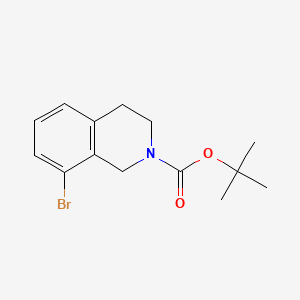
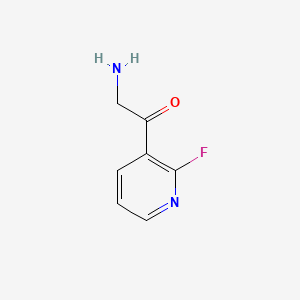
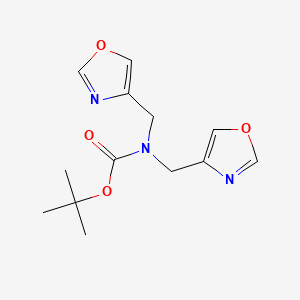
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)
